
3-methyl-2-(phenylsulfonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(phenylsulfonyl)-1H-indole typically involves the reaction of indole with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-methyl-2-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
3-methyl-2-(phenylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-methyl-2-(phenylsulfonyl)-1H-indole involves its interaction with various molecular targets. The phenylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
- 2-methylindole
- 3-methylindole
- 2-phenylsulfonylindole
Uniqueness
3-methyl-2-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
108665-95-8 |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC 名称 |
2-(benzenesulfonyl)-3-methyl-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c1-11-13-9-5-6-10-14(13)16-15(11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |
InChI 键 |
JVPWRYGAIHPYCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


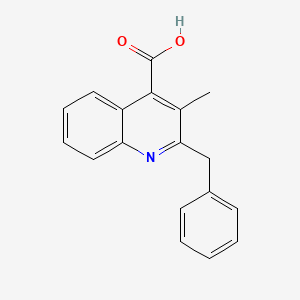


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
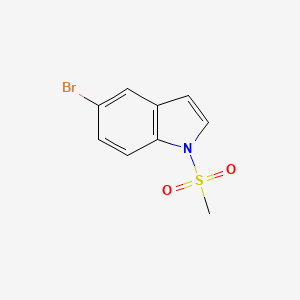
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
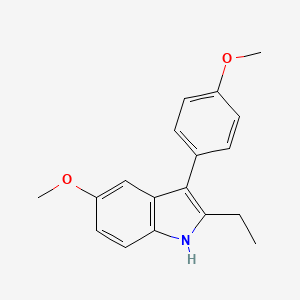
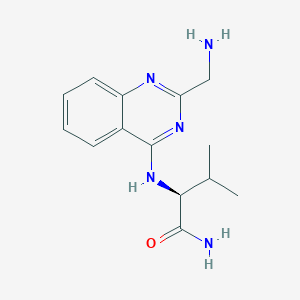
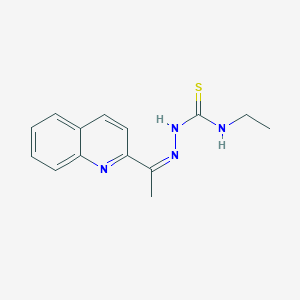
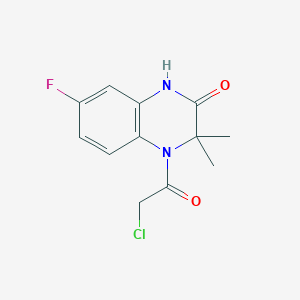
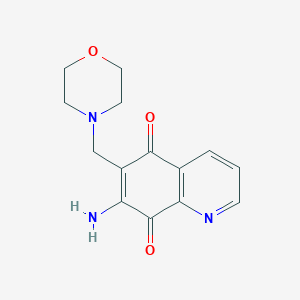
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
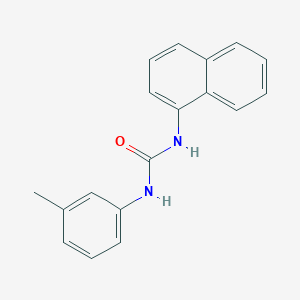
![2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-](/img/structure/B11845962.png)
